Cas no 90415-24-0 (2H-1-Benzopyran-2-one, 4-chloro-6-nitro-)

2H-1-Benzopyran-2-one, 4-chloro-6-nitro- Chemical and Physical Properties
Names and Identifiers
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- 2H-1-Benzopyran-2-one, 4-chloro-6-nitro-
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- Inchi: 1S/C9H4ClNO4/c10-7-4-9(12)15-8-2-1-5(11(13)14)3-6(7)8/h1-4H
- InChI Key: DFRDRBNFVFARFA-UHFFFAOYSA-N
- SMILES: C1(=O)OC2=CC=C([N+]([O-])=O)C=C2C(Cl)=C1
2H-1-Benzopyran-2-one, 4-chloro-6-nitro- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY309856-1g |
4-Chloro-6-nitrocoumarin |
90415-24-0 | ≥95% | 1g |
¥12150.0 | 2023-09-15 |
2H-1-Benzopyran-2-one, 4-chloro-6-nitro- Related Literature
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Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757
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Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232
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Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
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Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631
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Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635
Additional information on 2H-1-Benzopyran-2-one, 4-chloro-6-nitro-
Recent Advances in the Study of 2H-1-Benzopyran-2-one, 4-chloro-6-nitro- (CAS: 90415-24-0)
The compound 2H-1-Benzopyran-2-one, 4-chloro-6-nitro- (CAS: 90415-24-0) has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This coumarin derivative, characterized by its nitro and chloro substituents, exhibits unique chemical properties that make it a promising candidate for various therapeutic applications. Recent studies have explored its synthesis, biological activity, and potential mechanisms of action, shedding light on its versatility in pharmaceutical research.
One of the key areas of interest is the compound's role as a precursor in the synthesis of more complex molecules with enhanced biological activity. Researchers have developed novel synthetic routes to optimize the yield and purity of 2H-1-Benzopyran-2-one, 4-chloro-6-nitro-, ensuring its availability for further pharmacological studies. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to confirm the structural integrity of the compound, providing a solid foundation for subsequent research.
In terms of biological activity, recent investigations have highlighted the compound's potential as an antimicrobial and anticancer agent. In vitro studies have demonstrated its efficacy against a range of bacterial and fungal pathogens, with particular potency against drug-resistant strains. Additionally, preliminary findings suggest that 2H-1-Benzopyran-2-one, 4-chloro-6-nitro- may exhibit selective cytotoxicity toward certain cancer cell lines, prompting further exploration of its mechanisms of action and potential therapeutic applications.
Another promising avenue of research involves the compound's interaction with cellular targets, such as enzymes and receptors. Molecular docking studies have revealed that 2H-1-Benzopyran-2-one, 4-chloro-6-nitro- can bind to specific active sites, potentially modulating their function. This has sparked interest in its use as a scaffold for the design of enzyme inhibitors or receptor modulators, which could lead to the development of novel therapeutics for various diseases.
Despite these advancements, challenges remain in fully elucidating the compound's pharmacokinetic and pharmacodynamic properties. Ongoing research aims to address these gaps, with a focus on improving bioavailability and reducing potential toxicity. Collaborative efforts between chemists, biologists, and pharmacologists are essential to unlock the full potential of 2H-1-Benzopyran-2-one, 4-chloro-6-nitro- in drug discovery and development.
In conclusion, the latest research on 2H-1-Benzopyran-2-one, 4-chloro-6-nitro- (CAS: 90415-24-0) underscores its significance in the field of medicinal chemistry. Its unique structural features and diverse biological activities make it a valuable compound for further investigation. As studies continue to uncover its potential, this coumarin derivative may pave the way for innovative therapeutic strategies in the treatment of infectious diseases and cancer.
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